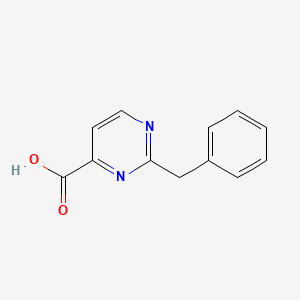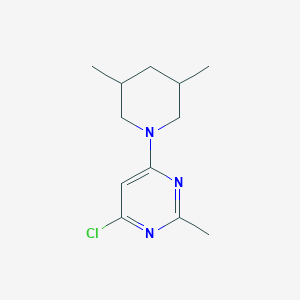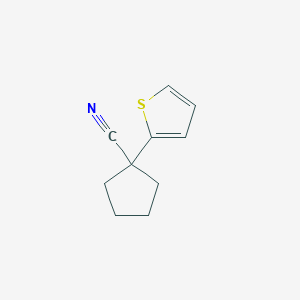![molecular formula C10H17N3 B1467991 [1-(cyclopentylmethyl)-1H-pyrazol-4-yl]methanamine CAS No. 1263211-01-3](/img/structure/B1467991.png)
[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]methanamine
Übersicht
Beschreibung
1-(cyclopentylmethyl)-1H-pyrazol-4-yl]methanamine, or CPMP, is a synthetic compound with a wide range of applications in scientific research. It is a chiral amine that has been used in a variety of fields, including medicinal chemistry, catalysis, and biochemistry. CPMP is an important building block in organic synthesis, and its high reactivity makes it a versatile reagent for many reactions.
Wissenschaftliche Forschungsanwendungen
Chemical Inhibition and Drug Metabolism
Pyrazole derivatives have been identified as potent and selective chemical inhibitors, particularly influencing cytochrome P450 (CYP) isoforms, which play a crucial role in the metabolism of various drugs. The specificity of these inhibitors aids in understanding drug-drug interactions and in predicting metabolic pathways, thus facilitating safer and more effective therapeutic strategies (Khojasteh et al., 2011).
Synthesis and Bioevaluation of Pyrazole Derivatives
Recent studies highlight the synthesis of novel pyrazole derivatives utilizing different methodologies, including microwave-assisted reactions. These compounds exhibit a wide range of biological activities, such as antimicrobial, antifungal, and antioxidant properties, showcasing their potential in developing new therapeutic agents (Sheetal et al., 2018).
Therapeutic Applications
Pyrazoline derivatives, a closely related class of compounds, have shown significant pharmacological effects including anti-inflammatory, analgesic, antidepressant, anticancer, and neuroprotective activities. These findings suggest a broad spectrum of potential therapeutic applications for pyrazoline-based compounds in treating various diseases (Shaaban et al., 2012); (Ahsan et al., 2022).
Synthetic Strategies for Anticancer Agents
The development of new anticancer agents often involves the synthesis of pyrazoline derivatives, leveraging their ability to exhibit significant biological effects. Innovative synthetic strategies have been employed to create these derivatives, which are evaluated for their anticancer activities, contributing to the expanding arsenal against cancer (Ray et al., 2022).
Eigenschaften
IUPAC Name |
[1-(cyclopentylmethyl)pyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c11-5-10-6-12-13(8-10)7-9-3-1-2-4-9/h6,8-9H,1-5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKMNTUJYJHVFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2C=C(C=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




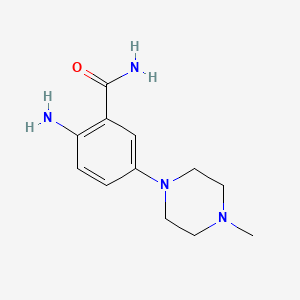
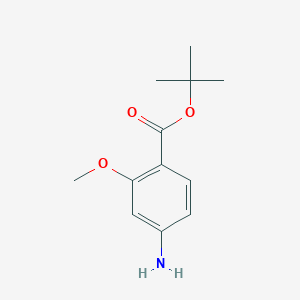
![2-[2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1-morpholin-4-yl-ethanone](/img/structure/B1467915.png)

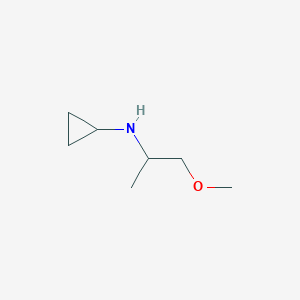
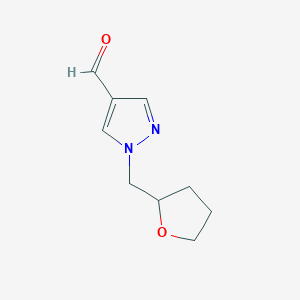
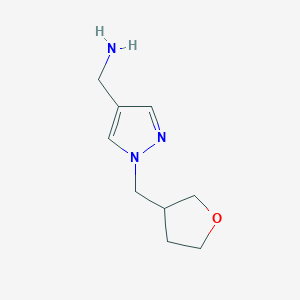
![2-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467922.png)

